![molecular formula C8H6ClN3O2 B572882 Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1207518-63-5](/img/structure/B572882.png)

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

カタログ番号 B572882

CAS番号:

1207518-63-5

分子量: 211.605

InChIキー: BFUCSJAQMGZHOP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C8H6ClN3O2 . It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .

Synthesis Analysis

The synthesis of “Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” involves a seven-step process from dimethyl malonate with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular weight of “Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” is 211.60 g/mol . The compound has a topological polar surface area of 67.9 Ų and a complexity of 239 . The InChIKey of the compound is BFUCSJAQMGZHOP-UHFFFAOYSA-N .Chemical Reactions Analysis

“Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” can undergo various chemical reactions. For instance, it can be obtained by the iodine reaction of 4-chloro-7h-pyrrole[2,3-d] pyrimidine with NIS .Physical And Chemical Properties Analysis

“Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has two rotatable bonds .科学的研究の応用

Application in the Synthesis of Kinase Inhibitors

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a compound structurally similar to Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors . Kinase inhibitors are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

- Methods of Application or Experimental Procedures : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .

- Results or Outcomes : The synthesis process results in the production of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is a practical building block in the synthesis of many JAK inhibitors .

Application in the Synthesis of JAK Inhibitors

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a compound structurally similar to Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, is used in the synthesis of Janus kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system . JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .

- Methods of Application or Experimental Procedures : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .

- Results or Outcomes : The synthesis process results in the production of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is a practical building block in the synthesis of many JAK inhibitors .

Application in the Synthesis of CP690550 and CGP76030

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a compound structurally similar to Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, is used in the synthesis of many pharmaceutical intermediates, including CP690550 and CGP76030 . These compounds are important pharmaceutical agents with various therapeutic applications .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for the synthesis of CP690550 and CGP76030 using 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are not provided in the available resources .

- Results or Outcomes : The synthesis process results in the production of CP690550 and CGP76030, which are important pharmaceutical agents .

特性

IUPAC Name |

methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-14-8(13)4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUCSJAQMGZHOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731634 |

Source

|

| Record name | Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

CAS RN |

1207518-63-5 |

Source

|

| Record name | Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

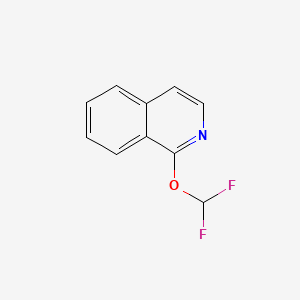

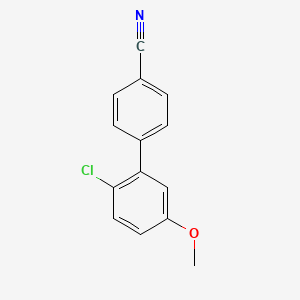

4-(2-Chloro-5-methoxyphenyl)benzonitrile

1365271-33-5

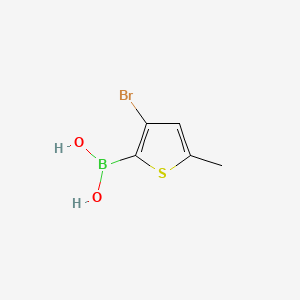

3-Bromo-5-methylthiophene-2-boronic acid

1351859-39-6

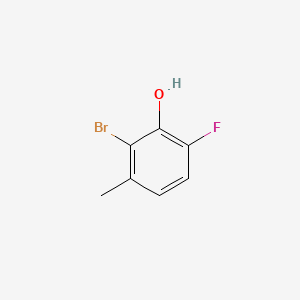

2-Bromo-6-fluoro-3-methylphenol

1226808-63-4

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate](/img/structure/B572799.png)

![ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B572807.png)

![3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B572815.png)

![1-Benzyl-1-azaspiro[3.3]heptane](/img/structure/B572819.png)